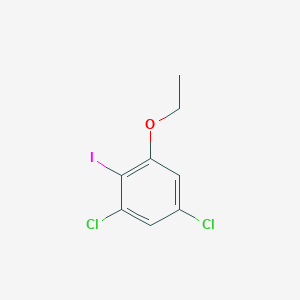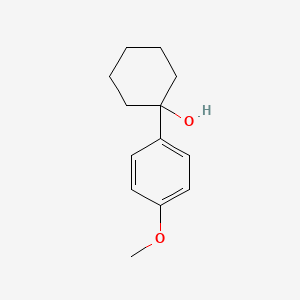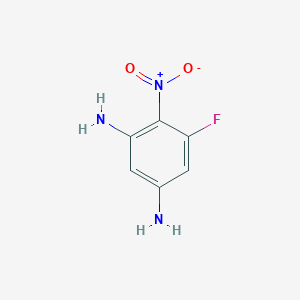
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of trichloromethyl groups and a styryl group substituted with dimethoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine typically involves the reaction of appropriate triazine precursors with trichloromethyl and styryl reagents under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of trichloromethyl and styryl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: Controlled addition of reagents and catalysts in batch reactors.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may yield triazine derivatives with reduced functional groups.
Applications De Recherche Scientifique
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with similar trichloromethyl groups.
2,4-Dimethoxy-1,3,5-triazine: A triazine compound with similar dimethoxy groups.
Uniqueness
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is unique due to its specific combination of trichloromethyl and styryl groups, which may confer distinct chemical and biological properties compared to other triazine compounds.
Propriétés
Formule moléculaire |
C15H11Cl6N3O2 |
|---|---|
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(10(7-9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3/b6-4+ |
Clé InChI |
ANZONXRNCWFEIL-GQCTYLIASA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)






![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)


amine](/img/structure/B12098456.png)

